molecular formula C20H16N2O2 B2555686 methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate CAS No. 339029-92-4

methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate

Cat. No. B2555686
CAS RN: 339029-92-4
M. Wt: 316.36
InChI Key: CHNPGWFSNSASCS-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TAK-659 and is an inhibitor of Bruton's tyrosine kinase (BTK).

Scientific Research Applications

Branched Aldehydes in Food Science

Research by Smit, Engels, and Smit (2009) on branched aldehydes, which are crucial for flavor compounds in food products, highlights the metabolic pathways leading to the formation and degradation of these compounds from amino acids. This knowledge is essential for controlling the formation of desired aldehyde levels in foods, which could be related to the broader category of compounds including "methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate" in terms of their application in flavor science and food technology (Smit, Engels, & Smit, 2009).

Synthesis and Applications in Organic Chemistry

Farooq and Ngaini (2019) reviewed the synthesis and applications of methyl-2-formyl benzoate, a bioactive precursor in organic synthesis with various pharmacological activities. The versatility of such compounds as precursors for the preparation of medical and pharmaceutical products showcases the importance of understanding their synthetic routes and potential applications, which may parallel the research and application interests of "methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate" (Farooq & Ngaini, 2019).

Metabolic Pathways and Drug Metabolism

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding the metabolism of various drugs, which involves elucidating the roles of specific isoforms in the metabolism of structurally diverse drugs. This area of research is relevant for compounds like "methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate," as understanding their metabolic pathways can inform their safe and effective use (Khojasteh et al., 2011).

properties

IUPAC Name

methyl (E)-3-(3-amino-1-cyano-1-phenylinden-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-24-18(23)12-11-17-19(22)15-9-5-6-10-16(15)20(17,13-21)14-7-3-2-4-8-14/h2-12H,22H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNPGWFSNSASCS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate

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